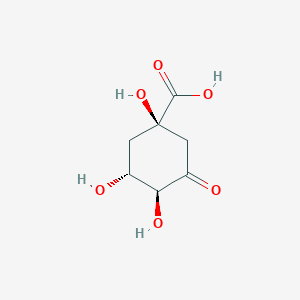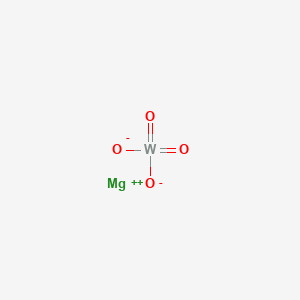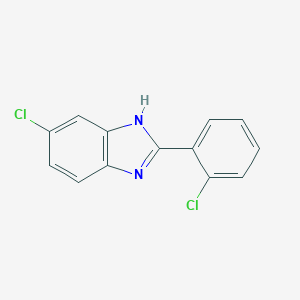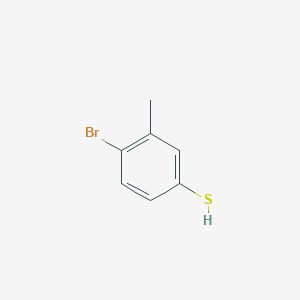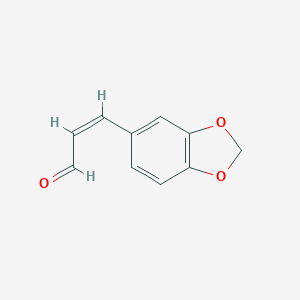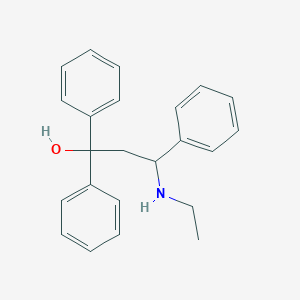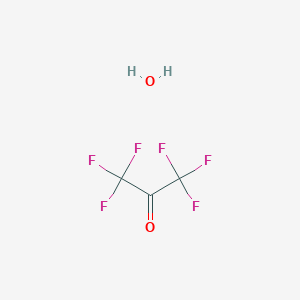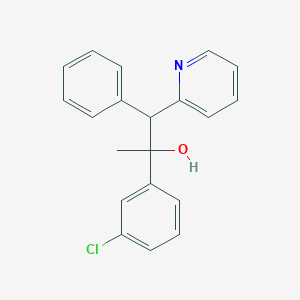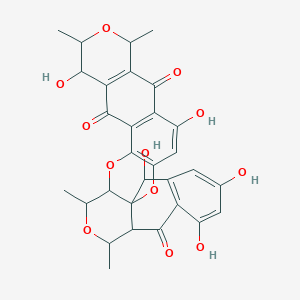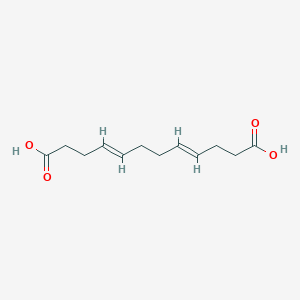
Dodeca-4,8-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeca-4,8-dienedioic acid, also known as cyclomaltododeca-4,8-dienedioic acid (CMDDA), is a cyclic carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of CMDDA is not fully understood, but it is believed to be related to its unique chemical structure. CMDDA contains two unsaturated double bonds that can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This property makes CMDDA a potential candidate for drug delivery and enzyme-catalyzed reactions.
Effets Biochimiques Et Physiologiques
CMDDA has been shown to have low toxicity and is generally considered safe for consumption. Studies have demonstrated that CMDDA can improve the solubility and bioavailability of poorly soluble drugs, enhance the stability of enzymes, and reduce the immunogenicity of proteins. CMDDA has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMDDA in lab experiments is its ability to enhance the solubility and bioavailability of poorly soluble drugs, which can improve the accuracy and reproducibility of the results. CMDDA is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using CMDDA is its potential to form covalent adducts with other molecules, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for research on CMDDA. One potential direction is the development of new synthesis methods that can improve the yield and purity of CMDDA. Another direction is the exploration of new applications of CMDDA in drug delivery, food industry, and biotechnology. Additionally, further studies are needed to elucidate the mechanism of action of CMDDA and its potential therapeutic applications.
Conclusion:
In conclusion, CMDDA is a cyclic carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMDDA have been discussed in this paper. Further research is needed to fully understand the potential of CMDDA and its applications in various fields.
Méthodes De Synthèse
CMDDA can be synthesized using a variety of methods, including cyclization of maltodextrins, oxidation of cyclomaltohexaose, and enzymatic conversion of cyclomaltohexaose. The most commonly used method involves the cyclization of maltodextrins using a suitable cyclizing agent such as sodium hydroxide or hydrochloric acid. The resulting product is then oxidized to form CMDDA.
Applications De Recherche Scientifique
CMDDA has been extensively studied for its potential applications in various fields, including drug delivery, food industry, and biotechnology. In drug delivery, CMDDA has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In the food industry, CMDDA can be used as a functional additive to improve the texture, stability, and sensory properties of food products. In biotechnology, CMDDA has been used as a substrate for enzyme-catalyzed reactions and as a chiral building block for the synthesis of novel compounds.
Propriétés
Numéro CAS |
14277-14-6 |
|---|---|
Nom du produit |
Dodeca-4,8-dienedioic acid |
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(4E,8E)-dodeca-4,8-dienedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-6H,1-2,7-10H2,(H,13,14)(H,15,16)/b5-3+,6-4+ |
Clé InChI |
WPSFKKQQTBEENR-UHFFFAOYSA-N |
SMILES isomérique |
C(/C=C/CCC(=O)O)C/C=C/CCC(=O)O |
SMILES |
C(CC=CCCC(=O)O)C=CCCC(=O)O |
SMILES canonique |
C(CC=CCCC(=O)O)C=CCCC(=O)O |
Autres numéros CAS |
14277-14-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Odoratin[Cedrela]](/img/structure/B76305.png)




